U-99194 maleate is a synthetic compound classified as a selective dopamine D3 receptor antagonist. [, , ] It exhibits high affinity for the dopamine D3 receptor subtype compared to the dopamine D2 receptor subtype. [, ] U-99194 maleate is a valuable pharmacological tool for investigating the role of dopamine D3 receptors in various physiological and pathological processes. [, , ]
(Z)-but-2-enedioic acid; 5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine is a complex organic compound that combines elements of butenedioic acid and a substituted indene derivative. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.
The compound can be synthesized through various methods that involve the reaction of maleic acid derivatives with amines and other reagents. Its unique structure allows it to participate in a range of chemical reactions, making it valuable for scientific research.
This compound belongs to the class of dicarboxylic acids and amines. Specifically, it is categorized as a substituted indene derivative due to the presence of the 2,3-dihydro-1H-inden structure, along with the butenedioic acid moiety.
The synthesis of (Z)-but-2-enedioic acid; 5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and catalyst presence to optimize yields and purity. For instance, using solvents like dichloromethane or ethanol can facilitate nucleophilic substitution reactions during the coupling phase .
The molecular structure of (Z)-but-2-enedioic acid; 5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine can be represented with its chemical formula:
This structure features a butenedioic acid backbone with substituents that include methoxy groups and a dipropyl amine side chain.
Key molecular data includes:
This compound can undergo various chemical reactions including:
The choice of reagents and conditions significantly influences the outcome of these reactions. For example, oxidation typically requires acidic or basic conditions depending on the desired product.
The mechanism of action for this compound primarily involves its interaction with biological targets due to its unique structural features. The indene moiety may facilitate binding to specific receptors or enzymes.
Research indicates that compounds with similar structures exhibit pharmacological activities such as enzyme inhibition or receptor modulation, suggesting potential therapeutic roles for (Z)-but-2-enedioic acid; 5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine in drug development .
Key physical properties include:
Chemical properties include:
These properties highlight its potential utility in various applications across chemistry and biology.
The compound has several scientific applications:
The synthesis of (Z)-but-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine (U-99194 maleate) employs a convergent strategy pairing indene core construction with subsequent chiral resolution and salt formation. The foundational indenone intermediate (5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, CAS# 2107-69-9) serves as the crucial starting material, accessible via Friedel-Crafts acylation of 1,2-dimethoxybenzene with succinic anhydride followed by cyclization under acidic conditions [10]. This ketone undergoes reductive amination using dipropylamine and sodium cyanoborohydride to yield the racemic amine precursor. Chiral resolution is achieved through diastereomeric salt formation using (R)-(-)-mandelic acid, yielding the enantiomerically pure (R)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (CAS# 1260590-97-3) with >99% ee [8]. The final step involves salt formation with maleic acid in anhydrous ethanol under reflux, producing the target compound with high crystallinity suitable for pharmaceutical applications.
Key intermediates require stringent temperature control during indene ring formation (0-5°C) to suppress dimerization side products. Cyclization catalysts significantly impact yield: boron trifluoride diethyl etherate (BF₃·OEt₂) provides optimal electrophilic activation, achieving 78% yield versus aluminum chloride's 65% due to reduced polyacylation [4]. The reductive amination step necessitates controlled pH (6.5-7.0) via acetic acid addition to minimize over-reduction byproducts. Crystallization from methyl tert-butyl ether (MTBE) yields the indenone intermediate with 95% purity, confirmed by HPLC [10].
Table 1: Key Intermediates in U-99194 Maleate Synthesis
Intermediate | CAS Number | Role | Key Purification Method |
---|---|---|---|
5,6-Dimethoxy-1-indanone | 2107-69-9 | Indene core precursor | Recrystallization (MTBE) |
(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine | 1260590-97-3 | Chiral amine intermediate | Diastereomeric resolution |
Maleic anhydride | 108-31-6 | Salt-forming agent | Distillation |
Solvent polarity critically governs reaction kinetics in both reductive amination and salt formation stages. Polar aprotic solvents (DMF, DMSO) facilitate higher conversion rates (>90%) in nucleophilic substitution compared to protic solvents like methanol (65-70%), attributed to enhanced nucleophile accessibility in aprotic environments [4]. However, thermal stability concerns emerge with DMSO above 80°C, necessitating DMF as the optimal solvent for amination at 60°C. For the final salt formation, ethanol demonstrates superior solvation of both amine and maleic acid components, enabling stoichiometric control (1:1 molar ratio) and preventing diacid salt impurities [9].
Catalyst screening reveals palladium efficiency in potential cross-coupling routes to functionalized indene precursors. Pd(OAc)₂/XPhos systems enable Suzuki coupling of 5-bromo-6-methoxyindanone with arylboronic acids at 80°C (yields: 82-88%), though this route remains secondary to classical Friedel-Crafts due to cost considerations [5]. Copper(I) iodide catalyzes Ullmann-type amination but suffers from lower yields (50-60%) and residual metal contamination (>500 ppm). Acid catalysts like p-toluenesulfonic acid (pTSA, 5 mol%) in toluene azeotropically remove water during imine formation, accelerating reductive amination 3-fold versus uncatalyzed reactions [4].
Table 2: Solvent and Catalyst Optimization in Key Steps
Reaction Stage | Optimal Solvent | Optimal Catalyst | Reaction Yield | Key Advantage |
---|---|---|---|---|
Reductive Amination | Anhydrous DMF | pTSA (5 mol%) | 92% | Water removal via azeotrope |
Salt Formation | Anhydrous Ethanol | None | 95% | Stoichiometric control |
Indene Cyclization | Dichloromethane | BF₃·OEt₂ (1.2 eq) | 78% | Minimal polyacylation |
Deuterium incorporation at metabolically stable positions enables precise tracing of U-99194 absorption and distribution without altering pharmacological activity. Three strategic labeling approaches exist: 1) Ring deuteration via catalytic exchange using Pd/C in D₂O at 150°C modifies aromatic positions with 98% D-incorporation but risks methoxy group demethylation [8]; 2) Reductive deuteration employs NaBD₄ in ethanol-D₆ during ketone reduction of 5,6-dimethoxy-1-indanone, introducing two deuteriums at the C1 position with >95% isotopic purity; 3) Side-chain labeling utilizes deuterated dipropylamine (N,N-dipropyl-d₁₄-amine) in reductive amination, generating [²H₁₄]-U-99194 for mass spectrometry quantification with negligible kinetic isotope effects (kH/kD = 1.02) [9].
Isotopologue purification requires specialized chromatography due to minimal physicochemical differences. Reverse-phase HPLC with C18 columns and 0.1% formic acid in water/acetonitrile gradients achieves baseline separation of deuterated/non-deuterated species. Metabolic stability assays using liver microsomes demonstrate deuterated analogues exhibit 2.3-fold extended half-lives versus non-deuterated compounds, attributable to attenuated CYP2D6-mediated N-dealkylation at deuterated propyl groups [9]. Quantification limits reach 0.1 ng/mL in plasma using LC-MS/MS with [²H₁₄]-U-99194 as internal standard, enabling nanoscale pharmacokinetic profiling.
Table 3: Deuterated Analogues of U-99194 for Pharmacokinetic Studies
Labeling Position | Synthetic Method | Isotopic Purity | Utility in Studies |
---|---|---|---|
C1-D₂ | NaBD₄ reduction of ketone | >95% | Metabolic pathway tracing |
Aromatic-D₄ | Catalytic exchange (Pd/D₂O) | 98% | Tissue distribution studies |
N,N-Dipropyl-D₁₄ | Deuterated amine precursor | >99% | Mass spectrometry internal standard |
O-methyl-D₃ | CD₃I methylation of diol | 97% | Demethylation metabolism studies |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7